molecular formula C12H11NSe B8281740 2-(Phenylselanyl)aniline

2-(Phenylselanyl)aniline

Cat. No.: B8281740
M. Wt: 248.19 g/mol
InChI Key: ZBJONYOPVQBINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylselanyl)aniline is an organoselenium compound characterized by the presence of a phenylseleno group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylselanyl)aniline typically involves the sulfonylation of aniline followed by the conjugate addition of benzeneselenol. One common method includes the use of 2-chlorosulfonyl chloride to sulfonylate aniline, followed by the addition of benzeneselenol to form the desired product . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylselanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents are commonly used.

    Reduction: Tributyltin hydride and AIBN are typical reagents for radical reduction.

    Substitution: Various nucleophiles can be used to replace the phenylseleno group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can regenerate the parent aniline.

Mechanism of Action

The mechanism of action of 2-(Phenylselanyl)aniline involves its ability to participate in redox reactions, which can modulate various biological pathways. The phenylseleno group can interact with molecular targets, such as enzymes, to exert its effects. For example, it can mimic the activity of natural selenium-containing enzymes like glutathione peroxidase, thereby influencing oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylselanyl)aniline is unique due to its specific structure, which combines the properties of aniline and phenylseleno groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and biological applications.

Properties

Molecular Formula

C12H11NSe

Molecular Weight

248.19 g/mol

IUPAC Name

2-phenylselanylaniline

InChI

InChI=1S/C12H11NSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2

InChI Key

ZBJONYOPVQBINK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using this protocol (see example 4 below), phenyl selenol was coupled with electron-rich aryl iodides in very good yields (Table 5). Sterically hindered iodides such as those with ortho-functionalities (entries 3, 5, 7 and 11), were coupled, as well as aryl iodides containing heteroatoms (entry 8 and 10). When o-iodoaniline was used as the aryl halide, in addition to the desired selenide, products were observed arising from the self-coupling of o-iodoaniline. This problem also persisted with K3PO4. However, when K2CO3 was used as the base, 1-amino-2-phenylselanyl-benzene was isolated in 60% yield (entry 12). With electron-poor aryl iodides, in addition to the desired diaryl selenides, diaryl diselenides were observed if NaOt-Bu or K3PO4 was used. In addition, with NaOt-Bu, transesterifcation products were observed when aryl halides with ester groups were used. Such complications can be avoided if K2CO3 is used instead of NaOt-Bu or K3PO4. Using this modified protocol a variety of diaryl selenides were obtained from electron-poor aryl halides (Table 6). The protocol tolerates even base sensitive groups such as esters and ketones (entries 3, 4, and 6).
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